Tris(dichloromethyl)amine
Overview
Description
Tris(dichloromethyl)amine is a chemical compound that contains a total of 12 bonds, including 9 non-H bonds and 1 tertiary amine .
Synthesis Analysis
The synthesis of α-(dichloromethyl)amines was achieved based on nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines with (dichloromethyl)trimethylsilane at a low reaction temperature . The structure of tris(chloromethyl)amine in the gas phase was determined using quantum chemical calculations and gas electron diffraction .Molecular Structure Analysis
The equilibrium structure of tris(chloromethyl)amine, N(CH2Cl)3, has been determined in the gas phase using electron diffraction . Single-step distance corrections and amplitudes of vibration have been computed using semi-empirical molecular dynamics (SE-MD) simulations .Chemical Reactions Analysis
The reagent system formed from tris(dichloromethyl)amine and aluminium chloride allows the formylation of aromatic compounds . The scope of the method is comparable with that of the Olah formylation and the Groß-Rieche procedure, since benzene and even chlorobenzene can be formylated .Scientific Research Applications
Synthesis of Strong Formylating Reagents Tris(dichloromethyl)amine can be synthesized for use as a strong formylating agent. It is prepared by chloromethylation of urotropin with paraformaldehyde or 1,3,5-trioxane and ethyl-trichlorosilane, yielding good results even on a large scale (Kantlehner et al., 2014).
Cross-linker for Chitosan Hydrogels Tris(2-(2-formylphenoxy)ethyl)amine, a derivative of tris(dichloromethyl)amine, has been evaluated as a multi-functional cross-linker in the creation of pH- and thermo-responsive chitosan hydrogels. These hydrogels have potential applications in drug delivery systems (Karimi et al., 2018).
Degradation in Water and Alkaline Environments The degradation behavior of tris(2-chloroethyl)amine, related to tris(dichloromethyl)amine, has been studied in water and alkaline environments. Understanding its degradation kinetics is crucial for determining decontamination options, especially in scenarios involving chemical warfare agents (Rozsypal, 2020).
Study of Energetic Functionalized Trimethylamine Derivatives Research on the synthesis and structural properties of energetic compounds derived from tris(chloromethyl)amine, including tris(dichloromethyl)amine, provides insights into their potential applications in materials science (Klapötke et al., 2009).
Formylation of Aromatic Compounds Tris(dichloromethyl)amine can be activated with trifluoromethanesulfonic acid to form a formylating system. This system can transform activated aromatic compounds into aldehydes, a process important in organic synthesis (Kantlehner et al., 2007).
Raman Spectroscopic Analysis The structure of tris(chloromethyl)amine in various states, including gas phase and solid, has been investigated using Raman spectroscopy, shedding light on its physical properties and potential applications (Rankine et al., 2018).
Safety And Hazards
Future Directions
The structure of tris(chloromethyl)amine in the gas phase using quantum chemical calculations and gas electron diffraction and as a solid and melt using Raman spectroscopy has been studied . This research could pave the way for future studies on the properties and potential applications of Tris(dichloromethyl)amine.
properties
IUPAC Name |
1,1-dichloro-N,N-bis(dichloromethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl6N/c4-1(5)10(2(6)7)3(8)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPFCZCHDVRUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N(C(Cl)Cl)C(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497392 | |
Record name | 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dichloromethyl)amine | |
CAS RN |
25891-29-6 | |
Record name | 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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